Alpha-Methyl-N-Acetyl-D-Glucosamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO6 |
|---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
N-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m0/s1 |
InChI Key |
ZEVOCXOZYFLVKN-LJASKYJCSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1OC)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Alpha Methyl N Acetyl D Glucosamine and Its Derivatives
Chemical Synthesis Approaches
Chemical synthesis provides a robust and versatile platform for accessing α-methyl-N-acetyl-D-glucosamine and its analogs. This section details the fundamental strategies employed in multi-step synthetic routes.
Strategies for Methyl Glycoside Formation and Selective O-Protection
The formation of the methyl glycoside is a pivotal step in the synthesis of the target compound. A common method involves the reaction of N-acetyl-D-glucosamine with benzyl (B1604629) alcohol in the presence of an acid catalyst, such as concentrated HCl, to yield the corresponding benzyl glycoside. nih.gov This anomeric protection is crucial for subsequent manipulations of the hydroxyl groups.
Selective protection of the hydroxyl groups is essential to direct reactions to specific positions on the sugar ring. Various protecting group strategies have been developed to differentiate the reactivity of the hydroxyl groups at the C3, C4, and C6 positions. For instance, regioselective one-pot transformations of 2-azido-2-deoxy-1,3,4,6-tetra-O-trimethylsilyl-d-glucopyranose allow for the systematic and sequential introduction of different protecting groups, yielding fully protected derivatives or alcohols at specific positions. researchgate.netnih.gov The use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst has been instrumental in developing elegant one-pot orthogonal protection strategies for D-glucosamine. researchgate.net
Furthermore, the formation of 4,6-O-benzylidene acetals is a widely used strategy to protect the C4 and C6 hydroxyl groups simultaneously, leaving the C3 hydroxyl group available for further functionalization. rsc.org This approach is valuable for synthesizing derivatives with modifications at the C3 position. The choice of protecting groups is critical and must be compatible with subsequent reaction conditions, including the eventual deprotection steps to reveal the final product. arkat-usa.org
N-Protection and De-protection Protocols in Multi-step Synthesis
The amino group at the C2 position of glucosamine (B1671600) requires protection to prevent unwanted side reactions during synthesis. The native N-acetyl group often serves this purpose. However, in many synthetic strategies, alternative N-protecting groups are introduced to modulate reactivity or facilitate specific transformations. Common N-protecting groups include phthaloyl (N-Phth), tert-butoxycarbonyl (N-Boc), and trichloroethoxycarbonyl (Troc). arkat-usa.orgtandfonline.com The choice of the N-protecting group can influence the stereochemical outcome of glycosylation reactions and the reactivity of neighboring functional groups. arkat-usa.org
For instance, the use of a 2-trichloroacetamide group has been reported as a precursor in the synthesis of complex oligosaccharides. nih.gov The azide (B81097) group is another versatile N-protecting group surrogate, as it is relatively unreactive under many conditions and can be efficiently reduced to the amine at a late stage of the synthesis, which can then be acetylated. researchgate.net
Multiphase Hydrogenation of N-Acetyl-D-Glucosamine to Derived Polyols
The hydrogenation of N-acetyl-D-glucosamine (NAG) to its corresponding sugar alcohols, or polyols, represents a significant transformation for producing valuable derivatives. A notable advancement in this area is the development of multiphase hydrogenation systems. unive.itlivescience.ioacs.orgacs.orgfigshare.com
In one such system, a multiphase setup composed of water, isooctane, and a commercial 5% Ruthenium-on-carbon (Ru/C) catalyst is employed. unive.itlivescience.ioacs.orgacs.orgfigshare.com This approach allows for the selective hydrogenation of N-acetyl-D-glucosamine to 2-acetamide-D-sorbitol with yields greater than 99%. unive.itlivescience.ioacs.orgacs.orgfigshare.com The reaction is typically carried out at elevated temperatures and pressures, for example, at 110°C and 40 bar of H₂. unive.itlivescience.ioacs.orgacs.orgfigshare.com A key advantage of this multiphase system is the segregation of the catalyst in the organic phase, while the reactant and product remain in the aqueous phase. unive.itlivescience.io This facilitates easy separation and recycling of the catalyst for multiple reaction cycles without significant loss of activity or selectivity. unive.itlivescience.io
The addition of a third organic liquid, such as tetrahydrofuran (B95107) (THF), can further optimize the system by ensuring the catalyst is perfectly segregated in the organic layer. livescience.ioacs.org This robust protocol not only improves product isolation and catalyst recycling but also prevents metal contamination of the final product. livescience.ioacs.org Kinetic studies have revealed that the conversion of NAG can also lead to the formation of smaller C2-C4 polyols and N-acetylmonoethanolamine (NMEA) through pathways like retro-aldol reaction-hydrogenation. rsc.org
Table 1: Multiphase Hydrogenation of N-Acetyl-D-Glucosamine
| Catalyst | Substrate | Product | Yield | Reaction Conditions | Reference |
|---|---|---|---|---|---|
| 5% Ru/C | N-Acetyl-D-Glucosamine | 2-Acetamide-D-sorbitol | >99% | 110°C, 40 bar H₂, H₂O/isooctane | acs.org |
| 5% Ru/C | N-Acetyl-D-Glucosamine | 2-Acetamide-D-sorbitol | >99% | 110°C, 40 bar H₂, H₂O/THF/isooctane | acs.org |
| Ru/C | N-Acetyl-D-Glucosamine | N-acetylmonoethanolamine, C4 polyols, C6 polyols | 8.7% (NMEA), 6.1% (C4), 71.9% (C6) | 180°C, 40 bar H₂, 1h | rsc.org |
Chemoenzymatic Synthesis of Alpha-Methyl-N-Acetyl-D-Glucosamine Glycoconjugates
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical methods to construct complex glycoconjugates. This approach offers significant advantages in terms of stereoselectivity and regioselectivity.
Transglucosylation Reactions Utilizing Glucansucrases with N-Acetyl-D-Glucosamine as an Acceptor
Glucansucrases are enzymes that can catalyze the transfer of glucose units from a donor substrate, typically sucrose (B13894), to an acceptor molecule. When N-acetyl-D-glucosamine is used as an acceptor, these enzymes can facilitate the formation of new glycosidic bonds, leading to the synthesis of oligosaccharides and glycoconjugates. This process, known as transglucosylation, is a powerful tool for creating specific linkages that can be challenging to achieve through purely chemical means.
The inherent trans-glycosylation ability of certain enzymes, such as β-N-acetylhexosaminidases, is also being explored for the synthesis of functional carbohydrates. mdpi.com These enzymes, which naturally hydrolyze terminal N-acetylhexosamine residues, can be engineered to favor the synthesis (trans-glycosylation) over hydrolysis. mdpi.com Reaction engineering approaches, including the use of activated donor substrates and optimization of reaction conditions, are key to enhancing the yields of the desired trans-glycosylation products. mdpi.com
Enzymatic Production of N-Acetyl-D-Glucosamine from Chitin (B13524) as a Precursor
Chitin, a polymer of N-acetyl-D-glucosamine, is the second most abundant biopolymer after cellulose (B213188) and serves as a readily available starting material for the production of NAG. nih.govnih.govchula.ac.th Enzymatic hydrolysis of chitin offers a green and efficient alternative to chemical methods, which often require harsh conditions and can lead to environmental concerns. nih.govfrontiersin.org
The enzymatic degradation of chitin is typically carried out by a cocktail of chitinolytic enzymes, primarily chitinases and β-N-acetylhexosaminidases (chitobiases). chula.ac.thgoogle.com Chitinases randomly cleave the chitin polymer into smaller oligosaccharides, which are then further hydrolyzed by β-N-acetylhexosaminidases to yield the monomer N-acetyl-D-glucosamine. chula.ac.th
Several microorganisms are known to produce these enzymes. For instance, crude enzymes from Aeromonas hydrophila have been used for the selective production of GlcNAc from α-chitin with a yield of up to 77% over 10 days. nih.gov Similarly, chitinases from Bacillus licheniformis have been employed to digest α-chitin powder. nih.gov The efficiency of enzymatic hydrolysis can be influenced by the source and crystalline structure of the chitin; for example, β-chitin is generally more susceptible to enzymatic degradation than α-chitin. nih.gov Pretreatment of chitin, such as with alkali, can enhance the efficiency of enzymatic hydrolysis by altering the chitin structure and making it more accessible to the enzymes. rsc.org
Recent research has focused on developing enzyme cocktails to improve the yield and efficiency of NAG production. For example, a combination of crude chitinase (B1577495) from Trichoderma sp. and Bacillus sp. has been investigated for the production of N-acetyl-D-glucosamine and N,N'-diacetylchitobiose. researchgate.net Furthermore, the use of metagenome-derived β-N-acetylglucosaminidase in combination with a chitin enzyme cocktail has enabled the direct conversion of untreated shrimp shell powder to GlcNAc. mdpi.com
Table 2: Enzymatic Production of N-Acetyl-D-Glucosamine from Chitin
| Enzyme Source | Chitin Source | Product | Yield | Reference |
|---|---|---|---|---|
| Aeromonas hydrophila H2330 | α-chitin | N-Acetyl-D-glucosamine | 77% | nih.gov |
| Aspergillus sp. | Squid pen β-chitin | N-Acetyl-D-glucosamine | 65% | chula.ac.th |
| Trichoderma sp. G and Bacillus sp. W | Chitin | N-Acetyl-D-glucosamine | 54% | researchgate.net |
| Metagenome-derived β-N-acetylglucosaminidase cocktail | Shrimp shell powder | N-Acetyl-D-glucosamine | 2.57 g/L (82% purity) | mdpi.com |
Biosynthetic Pathways and Metabolic Interconnections of N Acetyl D Glucosamine Precursors
Hexosamine Biosynthesis Pathway (HBP) Mechanisms and Regulation
The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. frontiersin.org This pathway's end-product is a vital substrate for N-linked and O-linked glycosylation, processes that modulate protein activity, stability, and function. nih.govnih.gov The production of hexosamines can occur through two primary mechanisms: de novo synthesis and salvage pathways. nih.gov
The de novo synthesis of UDP-GlcNAc begins by branching off from glycolysis. frontiersin.orgresearchgate.net It utilizes fructose-6-phosphate (B1210287), glutamine, acetyl-CoA, and uridine (B1682114) triphosphate (UTP) as substrates. frontiersin.org This pathway consists of four sequential enzymatic reactions. frontiersin.orgreactome.org
The initial and rate-limiting step is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, a reaction catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT) . nih.govresearchgate.net This step is a key regulatory point of the HBP. nih.gov Subsequently, glucosamine-6-phosphate N-acetyltransferase (GNA) acetylates glucosamine-6-phosphate to form N-acetyl-D-glucosamine-6-phosphate. The third step involves the isomerization of N-acetyl-D-glucosamine-6-phosphate to N-acetyl-D-glucosamine-1-phosphate by N-acetylglucosamine-phosphate mutase (AGM) . In the final reaction, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the formation of UDP-GlcNAc from N-acetyl-D-glucosamine-1-phosphate and UTP. frontiersin.orgnih.gov
The regulation of GFAT is complex, involving allosteric feedback inhibition by UDP-GlcNAc, post-translational modifications, and control of its expression at the mRNA and protein levels, ensuring that the rate of hexosamine biosynthesis is aligned with cellular nutrient availability and signaling cues. nih.gov
Table 1: Key Enzymes in the De Novo Synthesis of UDP-GlcNAc
| Enzyme | Abbreviation | Substrates | Product |
|---|---|---|---|
| Glutamine:fructose-6-phosphate amidotransferase | GFAT | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate |
| Glucosamine-6-phosphate N-acetyltransferase | GNA | Glucosamine-6-phosphate, Acetyl-CoA | N-acetyl-D-glucosamine-6-phosphate |
| N-acetylglucosamine-phosphate mutase | AGM | N-acetyl-D-glucosamine-6-phosphate | N-acetyl-D-glucosamine-1-phosphate |
In addition to de novo synthesis, cells can generate UDP-GlcNAc through salvage pathways that recycle N-acetylglucosamine (GlcNAc) and glucosamine (B1671600) (GlcN). nih.govresearchgate.net The salvage of GlcNAc is a more direct route. Extracellular GlcNAc can be transported into the cell and then phosphorylated by N-acetylglucosamine kinase (NAGK) to produce N-acetyl-D-glucosamine-6-phosphate. researchgate.netresearchgate.net This intermediate then enters the main HBP to be converted into UDP-GlcNAc. researchgate.net This pathway is particularly important under conditions where de novo synthesis is limited, such as glutamine deprivation. researchgate.net
Glucosamine can also be salvaged. Once inside the cell, it is phosphorylated by hexokinase to form glucosamine-6-phosphate, which then enters the de novo pathway to be acetylated and subsequently converted to UDP-GlcNAc. nih.gov These salvage mechanisms provide metabolic flexibility, allowing cells to maintain UDP-GlcNAc homeostasis by utilizing available precursors from the extracellular environment or from the degradation of cellular glycoconjugates.
Enzymatic Interconversions within Amino Sugar Metabolic Networks
The pool of UDP-GlcNAc serves as a central hub from which other essential activated amino sugars are derived through enzymatic modifications. These interconversions expand the repertoire of building blocks available for the synthesis of complex glycans.
Uridine Diphosphate N-Acetyl-D-Galactosamine (UDP-GalNAc) is another critical nucleotide sugar required for the synthesis of glycoproteins and glycolipids. It is formed from UDP-GlcNAc through the action of UDP-N-acetyl-D-glucosamine 4-epimerase (GALE) . nih.govwikipedia.org This enzyme catalyzes the reversible epimerization of the C4 hydroxyl group of the N-acetylglucosamine moiety, converting it to N-acetylgalactosamine. nih.govwikipedia.org The activity of GALE is essential for providing the necessary UDP-GalNAc for the synthesis of specific glycan structures, such as certain types of mucin-type O-glycans. The interconversion between UDP-GlcNAc and UDP-GalNAc is a key point of regulation in glycan biosynthesis. researchgate.net
N-Acetyl-D-Mannosamine (ManNAc) is a crucial precursor for the biosynthesis of sialic acids. patsnap.comwikipedia.org The formation of ManNAc is initiated by the enzyme UDP-N-acetyl-D-glucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) . nih.govuniprot.org This bifunctional enzyme possesses two distinct catalytic activities. Its epimerase domain catalyzes the conversion of UDP-GlcNAc to ManNAc. wikipedia.orguniprot.org In mammals, this reaction involves the epimerization at the C2 position and the release of the UDP moiety. sigmaaldrich.com The kinase domain of GNE then phosphorylates ManNAc to form N-acetyl-D-mannosamine-6-phosphate. patsnap.comsigmaaldrich.com The epimerase activity of GNE is the rate-limiting step in sialic acid biosynthesis and is subject to feedback inhibition by CMP-sialic acid, the final activated product of the pathway. wikipedia.orguniprot.org
Table 2: Key Enzymes in the Interconversion of UDP-GlcNAc
| Enzyme | Abbreviation | Substrate | Product(s) |
|---|---|---|---|
| UDP-N-acetyl-D-glucosamine 4-epimerase | GALE | UDP-N-acetyl-D-glucosamine | UDP-N-acetyl-D-galactosamine |
Sialic acids are a family of nine-carbon carboxylated monosaccharides typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. sigmaaldrich.com Their biosynthesis begins with the ManNAc produced via the GNE enzyme. Following the phosphorylation of ManNAc to ManNAc-6-phosphate by the kinase domain of GNE, the pathway continues with a condensation reaction. patsnap.comsigmaaldrich.com
N-acetylneuraminic acid-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to yield N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). sigmaaldrich.com This is followed by dephosphorylation by N-acetylneuraminic acid-9-phosphate phosphatase (NANP) to produce N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans. patsnap.comsigmaaldrich.com For its use in glycosylation, Neu5Ac must be activated. This is achieved by CMP-sialic acid synthetase (CMAS) , which converts Neu5Ac to cytidine (B196190) monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). sigmaaldrich.comoup.com CMP-Neu5Ac is then transported into the Golgi apparatus, where it serves as the donor substrate for sialyltransferases to attach sialic acid residues to glycoconjugates. oup.com
Structural and Conformational Analysis of Alpha Methyl N Acetyl D Glucosamine
Elucidation of Conformational Landscapes
The conformational landscape of Alpha-Methyl-N-Acetyl-D-Glucosamine is defined by the arrangement of its pyranose ring, the orientation of its substituent groups, and the intricate network of internal hydrogen bonds.
The six-membered pyranose ring of monosaccharides typically adopts low-energy, non-planar conformations known as chair forms to minimize steric strain. uzh.ch For this compound, the dominant conformation in aqueous environments is the ⁴C₁ chair. nih.govnih.gov In this conformation, the C1 and C4 atoms are positioned below and above the plane formed by atoms C2, C3, C5, and the ring oxygen, respectively. uzh.ch
Extensive all-atom explicit solvent simulations have demonstrated that while N-acetyl-d-glucosamine (GlcNAc) itself is a metastable ⁴C₁ chair, its methylglycoside derivative (this compound) exhibits an even more stable ⁴C₁ conformer. nih.govnih.gov While the ⁴C₁ chair is overwhelmingly predominant, the molecule can undergo conformational transitions to the higher-energy ¹C₄ chair form. nih.gov For the methylglycoside, the energy difference (ΔG) between the two chair forms was calculated to be 3.7 kcal mol⁻¹, indicating a strong preference for the ⁴C₁ state. nih.gov This methylation-induced stabilization suggests that the energy barriers for pivotal intermediates in the transition pathway are increased. nih.gov
| Conformer | Relative Free Energy (ΔG) | Equilibrium Constant (Keq) | Dominance |
|---|---|---|---|
| ⁴C₁ Chair | 0 kcal mol⁻¹ (Reference) | 1.9 × 10⁻³ | The ⁴C₁ chair is calculated to be 3.7 kcal mol⁻¹ lower in free energy, making it the dominant conformer. nih.gov |
| ¹C₄ Chair | 3.7 kcal mol⁻¹ |
Simulations on the parent molecule, GlcNAc, which are considered representative for the methylglycoside in this aspect, have quantified these preferences. nih.govnih.gov The trans (t) rotamer is generally the most populated state for the hydroxyl groups. nih.gov These rotational preferences are critical as they influence the potential for intramolecular hydrogen bonding and interactions with the solvent or binding partners. nih.govresearchgate.net
| Hydroxyl Group | t (%) | g+ (%) | g- (%) |
|---|---|---|---|
| O1 (in free GlcNAc) | 69 | 19 | 12 |
| O3 | 65 | 22 | 13 |
| O4 | 71 | 18 | 11 |
| O6 | 67 | 20 | 13 |
The stability of the dominant ⁴C₁ chair conformation is reinforced by a network of intramolecular hydrogen bonds. nih.gov In methylated monosaccharides, these networks can form in concerted orientations, described as clockwise or counterclockwise, involving the hydroxyl groups at O2, O3, and O4. researchgate.net These internal interactions are in constant competition with hydrogen bonds to water molecules in an aqueous environment. The resulting equilibrium conformation represents a fine balance between these forces. nih.govustc.edu.cn The presence of the methyl group at the anomeric position further influences this balance, contributing to the enhanced stability of the ⁴C₁ chair compared to the unmodified sugar. nih.govnih.gov
Molecular Dynamics Simulations for Three-Dimensional Structure-Activity Relationships
Molecular dynamics (MD) simulations provide a computational microscope to view the dynamic behavior of molecules over time, offering insights that are often inaccessible through static experimental methods alone.
Long-timescale MD simulations, extending into the microsecond range, have been instrumental in challenging the view of GlcNAc and its derivatives as rigid structures. nih.gov These simulations reveal that this compound undergoes dynamic puckering exchange between the ⁴C₁ and ¹C₄ chair conformations. nih.govnih.gov
The rate of this conformational transition is significantly influenced by the anomeric substituent. For the methylglycoside, the forward rate (⁴C₁ → ¹C₄) was predicted to be 0.3 µs⁻¹, which is slower than the 0.8 µs⁻¹ rate observed for the parent GlcNAc. nih.govnih.gov This slowing of the exchange kinetics indicates that methylation raises the energy of the transition state intermediates, such as the ²Sₒ, ¹S₅, and B₂,₅ skew-boat forms. nih.gov The aqueous solvent plays a critical role in these dynamics, mediating the energy landscape of the exchange process. nih.gov
| Compound | Forward Rate (⁴C₁ → ¹C₄) | Backward Rate (¹C₄ → ⁴C₁) | Effect of Methylation |
|---|---|---|---|
| α-GlcNAc | 0.8 µs⁻¹ | ~333 µs⁻¹ (based on ~3 ns lifetime) | Methylation slows the conformational exchange kinetics and increases the stability of the ⁴C₁ chair. nih.govnih.gov |
| α-Methyl-GlcNAc | 0.3 µs⁻¹ | 146 µs⁻¹ |
Chemical modifications, such as sulfonation, can dramatically alter the conformational dynamics of the pyranose ring. MD simulations of N-, 3-O, and 6-O-sulfonated GlcNAc derivatives show that these modifications significantly stabilize the ⁴C₁ conformation. nih.gov The bulky, charged sulfo groups effectively block the pseudorotation pathway required for the ring to transition into other puckered states. nih.gov This effect is consistent with observations in other sulfated glycosaminoglycans, where increased sulfation leads to more rigid and linear structures with suppressed ring flipping. nih.gov
Interestingly, while sulfonation has a profound impact on ring flexibility, it does not significantly change the rotational preferences of the hydroxyl or hydroxymethyl groups. nih.gov This suggests that the influence of sulfonation is primarily on the energy barrier of the ring's puckering pathway rather than on the local torsional potentials of its side groups. These findings highlight that puckering exchange is highly dependent on the pattern of substitution, providing a potential mechanism for modulating the biological activity of carbohydrates. nih.gov
Computational Modeling of this compound Interactions with Biomolecules
Computational modeling has become an indispensable tool for elucidating the complex interactions between carbohydrates and biomolecules at an atomic level. For this compound, a derivative of the biologically ubiquitous N-acetyl-D-glucosamine (GlcNAc), computational methods such as molecular dynamics (MD) simulations and molecular docking provide critical insights into its binding mechanisms, conformational dynamics, and the energetics of its interactions with proteins like lectins and viral components. nih.govnih.gov These simulations rely on sophisticated molecular mechanics or empirical force fields, which are mathematical functions that define the potential energy of a system. researchgate.net The accuracy of these simulations is highly dependent on the quality of the force field used, with specialized carbohydrate force fields like GLYCAM and parameters within general force fields like CHARMM and AMBER being essential for reliable results. nih.govnih.gov
Molecular Dynamics and Force Fields
Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles vary over time. nih.govresearchgate.net This allows researchers to observe the dynamic behavior of this compound in solution and when interacting with a biological target. A key challenge in carbohydrate simulation is accurately representing the numerous hydroxyl groups and the polar acetamido group, which are critical for forming hydrogen bonds. nih.gov To address this, polarizable force fields have been developed. Unlike traditional fixed-charge models, polarizable force fields allow the atomic charges to fluctuate in response to the local electric field, providing a more physically accurate description of electrostatic interactions, which are dominant in carbohydrate-protein binding. nih.govnih.gov
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This method is widely used to study how ligands like this compound fit into the binding sites of proteins. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.govasiapharmaceutics.info
A notable application of this technique was the investigation of N-acetyl-D-glucosamine's potential interaction with key proteins of the SARS-CoV-2 virus. nih.govplos.org Molecular docking and subsequent MD simulations confirmed that the GlcNAc moiety could bind to several proteins crucial for the virus's lifecycle. nih.govplos.org The findings demonstrated stable interactions within the binding pockets of these proteins, highlighting the utility of computational models in identifying potential molecular interactions. nih.gov
| Target Biomolecule (SARS-CoV-2) | PDB ID | Technique Used | Key Finding |
| Spike Receptor-Binding Domain | 6M0J | Molecular Docking & MD | Confirmed stable binding of the GlcNAc moiety. plos.org |
| RNA-Binding Domain of Nucleocapsid | 6WKP | Molecular Docking & MD | Confirmed stable binding of the GlcNAc moiety. plos.org |
| Main Protease (3CLpro) | 7JVZ | Molecular Docking & MD | Confirmed stable binding of the GlcNAc moiety. plos.org |
| S2H13 Neutralizing Antibody Fab | - | Molecular Docking | Predicted binding affinity of -6.5 kcal/mol. nih.gov |
Interaction with Lectins
Lectins are a class of proteins that exhibit high specificity for binding to carbohydrates and are crucial in various cell recognition and signaling processes. nih.govglycomatrix.com The interaction between GlcNAc and lectins is a classic model system for studying binding specificity. Computational studies, in conjunction with experimental methods like Isothermal Titration Calorimetry (ITC), have provided detailed structural and energetic maps of these interactions.
One such study focused on a Tamarind Chitinase-Like Lectin (TCLL), which was found to be an N-acetyl-glucosamine specific chi-lectin. nih.gov High-resolution crystal structures, including a complex with GlcNAc, revealed two distinct binding sites, S1 and S2. nih.gov While both sites contain similar polar residues, the pattern of interaction with the GlcNAc molecule varies significantly between them. nih.gov ITC was used to measure the binding affinity of TCLL for GlcNAc and its oligomers, providing quantitative data that is invaluable for validating and refining computational models. nih.gov
| Ligand | Binding Affinity (Ka) to TCLL (M-1) | Technique |
| N-acetyl-D-glucosamine (GlcNAc) | Data measured via ITC | Isothermal Titration Calorimetry |
| Chitobiose (di-GlcNAc) | Data measured via ITC | Isothermal Titration Calorimetry |
| Chitotetrose (tetra-GlcNAc) | Data measured via ITC | Isothermal Titration Calorimetry |
| Chitohexose (hexa-GlcNAc) | Data measured via ITC | Isothermal Titration Calorimetry |
Table Note: The referenced study confirmed binding via ITC but specific Ka values for TCLL were not explicitly stated in the abstract; the method is presented to illustrate how such data is obtained for computational validation. nih.gov
Enzymatic Transformations and Functional Interactions in Research Systems
Alpha-Methyl-N-Acetyl-D-Glucosamine as an Enzymatic Substrate or Acceptor
This compound can participate in enzymatic reactions either by being chemically modified by an enzyme (as a substrate) or by providing a foundation for the addition of other molecules (as an acceptor).
N-acyl-D-glucosamine 2-epimerase (AGE), also known as N-acetylglucosamine 2-epimerase, is an enzyme that catalyzes the reversible interconversion of N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-mannosamine (ManNAc). nih.govwikipedia.org This enzymatic reaction is a key step in the biosynthesis of sialic acids. nih.gov Some N-acyl-D-glucosamine 2-epimerases require ATP as a cofactor for their activity. wikipedia.org
Research has shown that the substrate specificity of this enzyme is influenced by substitutions on the GlcNAc molecule. For instance, derivatives of glucosamine (B1671600) with substitutions at the C4 position have been observed to affect the enzyme's activity, highlighting the importance of the substrate's structure in enzyme-substrate recognition and catalysis. nih.gov From an industrial perspective, AGEs are utilized in the synthesis of N-acetylneuraminic acid (sialic acid). nih.gov This is often achieved through a one-pot, coupled reaction with N-acetylneuraminate lyase (NAL), where AGE catalyzes the epimerization of GlcNAc to ManNAc, which is then used by NAL to produce sialic acid. nih.govnih.gov
Glycosyltransferases are a large family of enzymes responsible for the synthesis of glycans by transferring a monosaccharide from a nucleotide sugar donor to an acceptor substrate. nih.gov Beta-1,4-galactosyltransferase (β4GalT1) is a specific glycosyltransferase that plays a crucial role in the synthesis of the N-acetyllactosamine (LacNAc) moiety, a common component of mammalian cell surface glycans. nih.gov This enzyme typically transfers galactose from UDP-galactose (UDP-Gal) to a non-reducing terminal β-N-acetylglucosamine (GlcNAcβ) acceptor. nih.gov
Interestingly, studies have demonstrated that UDP-N-acetyl-alpha-D-glucosamine (UDP-GlcNAc), an α-glycosidated derivative of GlcNAc, can act as an acceptor substrate for β4GalT1 from both human and bovine milk, as well as for recombinant human β4GalT1. nih.govscispace.comresearchgate.net This reaction leads to the formation of UDP-N-acetyllactosamine (UDP-LacNAc). nih.govscispace.comresearchgate.net This finding is significant as it represents the first reported synthesis of a nucleotide-activated disaccharide using a Leloir glycosyltransferase with a nucleotide-activated monosaccharide as the acceptor. nih.govscispace.comresearchgate.net The presence of α-lactalbumin, a protein that modulates the acceptor specificity of β4GalT1, inhibits the synthesis of UDP-LacNAc. nih.govscispace.com These results suggest that β4GalT1 may be involved in the biosynthesis of UDP-LacNAc that has been previously isolated from human milk. nih.govscispace.comresearchgate.net
It has also been noted that while β4GalT1 can use N-acetyl-α-D-glucosaminides as acceptors, it is not considered an efficient biocatalyst for preparative synthesis with these substrates. scispace.com In contrast, another enzyme, UDP-galactose:N-acetylglucosamine 3-beta-galactosyltransferase, shows no inhibition by high concentrations of N-acetylglucosamine and is responsible for synthesizing the galactosyl-beta-1,3-N-acetylglucosamine linkage. researchgate.net
Alpha-N-acetyl-D-glucosamine-1-phosphodiester N-acetylglucosaminidase is an enzyme that removes the terminal N-acetylglucosamine residues from phosphodiesters on high-mannose-type oligosaccharides of newly synthesized lysosomal enzymes. ucsd.edunih.gov This process is a crucial step in the formation of the mannose 6-phosphate recognition marker, which targets these enzymes to the lysosome. ucsd.edu
Initially termed α-N-acetylglucosaminylphosphodiesterase, further studies revealed its true enzymatic mechanism. ucsd.edunih.gov Using the 18O enrichment method, it was demonstrated that the enzyme cleaves the C-O bond rather than the O-P bond, indicating a glycosidase-type mechanism. ucsd.edunih.gov The enzyme specifically requires an underlying phosphodiester for its activity and shows no significant activity towards α-N-acetylglucosamine 1-phosphate. ucsd.edunih.gov Based on these findings, the enzyme was renamed α-N-acetyl-D-glucosamine-1-phosphodiester N-acetylglucosaminidase. ucsd.edunih.gov For simplicity, the trivial name "phosphodiester glycosidase" has been proposed. ucsd.edunih.gov
Inhibitory Effects of N-Acetyl-D-Glucosamine Derivatives on Enzyme Activity
Derivatives of N-acetyl-D-glucosamine can act as inhibitors of specific enzymes, providing valuable tools for studying metabolic pathways and for potential therapeutic applications.
3-O-Methyl-N-acetyl-D-glucosamine has been identified as a potent inhibitor of N-acetylglucosamine kinase. nih.govmedchemexpress.comscbt.com In in vitro studies using rat liver, it was shown to be a competitive inhibitor of N-acetylglucosamine kinase with a Ki value of 17 µM. nih.gov This derivative also inhibits N-acetylmannosamine kinase, but through a non-competitive mechanism with a Ki value of 80 µM. nih.gov
The inhibitory effect of 3-O-methyl-N-acetyl-D-glucosamine extends to cellular systems. In a human hepatoma cell line (HepG2), this compound was found to inhibit the incorporation of radiolabeled N-acetylglucosamine and N-acetylmannosamine into cellular glycoproteins. nih.gov It potently inhibits the phosphorylation of glucose by N-acetylglucosamine kinase, while glucokinase activity remains unaffected. medchemexpress.com
Table 1: Inhibitory Activity of 3-O-Methyl-N-Acetyl-D-Glucosamine
| Enzyme | Inhibition Type | Ki Value (Rat Liver) |
| N-Acetylglucosamine Kinase | Competitive | 17 µM nih.gov |
| N-Acetylmannosamine Kinase | Non-competitive | 80 µM nih.gov |
N-acetyl-D-glucosamine (NAG) is a known inhibitor of hexokinase (HXK). nih.gov Studies on peach fruit have demonstrated that treatment with NAG significantly inhibits HXK activity. nih.gov This inhibition has downstream effects on metabolic pathways, leading to a downregulation of the phenylpropanoid metabolic pathway and reduced resistance to brown rot caused by Monilinia fructicola. nih.gov In fruits where HXK was inhibited, there was an observed increase in sucrose (B13894) content and a decrease in glucose and fructose (B13574) levels. nih.gov The inhibition of HXK also led to a significant decrease in the activities of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase, 4-coumarate-CoA ligase, and cinnamate (B1238496) 4-hydroxylase, as well as a reduction in total phenol (B47542) and flavone (B191248) content. nih.gov These findings highlight the role of hexokinase in the disease resistance of peach fruit and the impact of its inhibition by N-acetyl-D-glucosamine. nih.govresearchgate.net
Information regarding "this compound" and its role in the specified cellular processes is not available in the provided search results.
Following a comprehensive review of the scientific literature accessible through the search results, there is no information directly linking the chemical compound This compound to the specific topics outlined below:
Implications for Protein Glycosylation and Cellular Signaling in Research Models
Competition with Protein Phosphorylation at Serine and Threonine Residues
The search results contain extensive details on the general mechanisms of O-GlcNAc (O-linked β-N-acetylglucosamine) cycling, the function of O-GlcNAc Transferase (OGT), the critical role of the donor substrate UDP-GlcNAc, and the well-documented crosstalk between O-GlcNAcylation and protein phosphorylation. nih.govnih.govrndsystems.comwikipedia.orgnih.govnih.govmdpi.com This interplay is a vital regulatory mechanism in numerous cellular processes, where the two post-translational modifications can compete for the same or adjacent serine and threonine residues on proteins, thereby influencing signaling pathways, transcription, and protein stability. nih.govnih.gov
However, the specific compound This compound (also known as Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside) is not mentioned in the context of these studies as an inhibitor, substrate analog, or other research tool to investigate OGT activity or its competition with phosphorylation. Information available for this compound is limited to its chemical properties and its status as a general biochemical reagent, without a specified function in these particular biological pathways. drugbank.commedchemexpress.com
Due to the absence of scientific evidence in the provided results that connects "this compound" to the requested subtopics, it is not possible to generate the article as per the specified outline and content requirements.
Role As a Model Compound in Glycoconjugate Research
Utility in Oligosaccharide Synthesis for Investigating Biological Recognition
The chemical synthesis of oligosaccharides containing N-acetyl-D-glucosamine is a critical yet challenging endeavor for researchers seeking to understand biological recognition events. researchgate.net These synthetic oligosaccharides are invaluable as molecular probes to investigate the specificity of carbohydrate-binding proteins (lectins) and enzymes. nih.gov The synthesis of such molecules is often complicated by the presence of the 2-acetamido group on the glucosamine (B1671600) unit, which can influence the stereochemical outcome of glycosylation reactions. researchgate.net
Researchers have developed various strategies to overcome these synthetic hurdles. For instance, in the synthesis of β-(1→6)-linked GlcNAc oligomers, which are fragments of bacterial surface polysaccharides, a common approach involves using a 2-phthalimido protecting group to ensure the formation of the desired 1,2-trans interglycosidic bond. nih.gov Once synthesized, these defined oligosaccharide sequences are used to explore the substrate specificity of enzymes. A notable example is the study of Dispersin B, a bacterial enzyme that detaches biofilms. By synthesizing a series of β-(1→6)-linked GlcNAc oligomers of varying lengths (dimers to pentamers), researchers found that the enzyme's hydrolytic activity was significantly higher for longer chains (tetramers and pentamers), indicating that a minimum of four sugar units is required for strong binding to the enzyme's active site. nih.gov This demonstrates how synthetic GlcNAc-containing oligosaccharides are instrumental in elucidating the molecular basis of biological recognition and enzyme function.
Applications in Studying Bacterial Cell Wall Components and Surface Polysaccharides
N-acetyl-D-glucosamine (NAG) is a ubiquitous and essential component of bacterial cell structures, making its derivatives vital tools for microbiological research. nih.govwikipedia.org It is one of the two alternating amino sugars, along with N-acetylmuramic acid (NAM), that form the glycan backbone of peptidoglycan, the rigid polymer that constitutes the cell wall of most bacteria. wikipedia.orgnih.govvetbact.org This peptidoglycan layer is crucial for maintaining cell shape, providing mechanical protection, and playing a role in cell division. nih.govvetbact.org
Beyond the cell wall, many bacteria produce surface polysaccharides composed of GlcNAc. A prominent example is poly-β(1,6)-N-acetyl-d-glucosamine (PNAG), a polysaccharide adhesin found in the biofilms of numerous pathogenic bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Cutibacterium acnes. nih.govnih.gov PNAG is a major component of the biofilm matrix, where it mediates intercellular adhesion, surface attachment, and resistance to biocides and host immune defenses. nih.govnih.gov The study of these polysaccharides often involves using specific enzymes, such as Dispersin B, which degrades PNAG. nih.govnih.gov By observing the effects of such enzymes—for example, the detachment of a preformed biofilm or increased sensitivity to detergents—researchers can confirm the presence and elucidate the structural role of PNAG in different bacterial species. nih.gov
**6.3. Directed Derivatization for Novel Research Applications
The targeted chemical modification, or derivatization, of N-acetyl-D-glucosamine allows for the creation of novel molecular tools with tailored properties, expanding their utility far beyond simple structural studies into fields like material science and therapeutic development.
Derivatives of N-acetyl-D-glucosamine have emerged as a fascinating class of low molecular weight organogelators (LMWGs), which are small molecules capable of self-assembling in organic solvents to form fibrous networks, entrapping the solvent and creating a gel. rsc.orgdigitellinc.com These carbohydrate-based gelators are of significant interest for applications in material science, including drug delivery systems. digitellinc.comrsc.org
The gelation ability is highly dependent on the molecule's structure. Researchers have synthesized libraries of N-acetyl-D-glucosamine derivatives by modifying specific hydroxyl groups. rsc.orgrsc.org A common strategy involves protecting the 4- and 6-hydroxyl groups with a benzylidene acetal (B89532) and then introducing various acyl functional groups (esters, carbonates) at the 3-hydroxyl position. rsc.orgdigitellinc.comrsc.org The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding from the acetamide (B32628) group at the C-2 position, and van der Waals forces from the introduced alkyl or aryl chains. rsc.org Studies have shown that functionalization at the 3-OH position is a viable strategy for designing new organogelators. rsc.orgrsc.org For instance, a series of ester derivatives were synthesized and found to be effective gelators for pump oil and aqueous mixtures of solvents like ethanol. rsc.orgrsc.org
Table 1: Gelation Properties of N-Acetyl-D-Glucosamine Derivatives
| Derivative Type | Modification Site | Key Structural Feature | Solvents Gelled | Potential Application | Reference |
|---|---|---|---|---|---|
| Alkyl Esters | C-3 Hydroxyl | 4,6-O-benzylidene protected | Pump oil, aqueous ethanol, aqueous DMSO | Drug delivery (e.g., Naproxen) | rsc.orgrsc.org |
| Carbonates | C-3 Hydroxyl | 4,6-O-benzylidene protected | Water, aqueous mixtures with alcohols | Drug delivery | digitellinc.com |
| Triazole Derivatives | Various | Triazole ring introduced via "click" chemistry | Various organic solvents, aqueous-organic mixtures | Water purification (phase-selective gelation) | researchgate.netrroij.com |
Tailored derivatization of the N-acetyl-D-glucosamine scaffold is a powerful strategy to create molecules with enhanced or entirely new functionalities for research. The specific placement of chemical groups can transform the simple sugar into a highly specific probe, inhibitor, or building block.
One key strategy involves modification at the C-3 position. As seen with organogelators, adding ester or carbonate groups at this position induces self-assembly. rsc.org Alternatively, introducing a fluorine atom at the C-3 position can create an analog that acts as a chain terminator in polysaccharide biosynthesis. nih.gov When tested in pancreatic cancer cells, a fluorine-containing glucosamine analog was found to inhibit the synthesis of hyaluronan, a polysaccharide implicated in tumor development, and subsequently reduced cancer cell proliferation. nih.gov
Another powerful strategy is the use of copper-catalyzed "click" chemistry to introduce triazole rings. researchgate.netrroij.com This method allows for the efficient linking of various functional moieties to the sugar backbone, creating a diverse library of glycoconjugates. These triazole-containing derivatives have been shown to be effective organogelators and hydrogelators, with their properties fine-tuned by the nature of the substituent attached to the triazole ring. researchgate.netrroij.com These examples highlight how directed chemical modifications at specific sites on the glucosamine ring are a versatile approach to generate novel compounds for targeted applications in biology and material science.
Hyaluronan (HA) is a major glycosaminoglycan in the extracellular matrix, composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. nih.gov To study the biological roles of HA, such as its involvement in angiogenesis, researchers require pure, structurally defined oligosaccharide fragments. nih.gov Chemical synthesis provides a route to these fragments, with N-acetyl-D-glucosamine derivatives serving as crucial building blocks. wur.nl
The synthesis of HA-related oligosaccharides typically involves a multi-step process where a glycosyl donor (often a derivative of glucuronic acid or its glucose precursor) is coupled with a glycosyl acceptor, which is frequently a derivative of N-acetyl-D-glucosamine. nih.govwur.nl For example, the synthesis of a hyaluronan disaccharide has been reported where a trichloroacetimidate (B1259523) donor of a protected glucose molecule was condensed with a 4-methoxyphenyl (B3050149) glycoside of N-acetyl-D-glucosamine. wur.nl In many of these syntheses, the D-glucuronic acid residue is formed by the chemical oxidation of a D-glucose residue after the oligosaccharide backbone has already been constructed. nih.gov The resulting synthetic di-, tri-, and tetrasaccharides, which are structural elements of HA, serve as invaluable probes for studying the interactions of HA with enzymes and receptor proteins, thereby helping to decipher its complex biological functions. wur.nluu.nl
Advanced Analytical Techniques in Alpha Methyl N Acetyl D Glucosamine Research
Spectroscopic Methods for Detailed Structural Characterization
Spectroscopy is a cornerstone in the study of Alpha-Methyl-N-Acetyl-D-Glucosamine, offering non-destructive and highly detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Both ¹H-NMR and ¹³C-NMR provide a detailed map of the carbon-hydrogen framework.
In ¹H-NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the proton signals allow for the assignment of each hydrogen atom in the molecule. For instance, the anomeric proton (H-1) typically appears as a distinct doublet, with its coupling constant providing information about its stereochemical orientation (α or β). The signals for the methyl group of the N-acetyl moiety and the anomeric methyl glycoside are typically sharp singlets in characteristic regions of the spectrum. mdpi.comresearchgate.net NMR is also a powerful method for monitoring the progress of chemical reactions, such as glycosylation or deacetylation, by observing the disappearance of reactant signals and the appearance of product signals in real-time. rsc.orgnih.gov Quantitative ¹H-NMR (qNMR) can be used to determine the concentration of this compound and related products without the need for calibration curves, using an internal standard. mdpi.comresearchgate.net
Table 1: Representative NMR Data for Glucosamine (B1671600) Derivatives Note: Chemical shifts can vary based on solvent and experimental conditions. Data presented is a composite from typical findings for N-acetyl-D-glucosamine derivatives.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Anomeric H-1 (α) | ~5.1-5.3 (d) | ~90-95 |
| Anomeric H-1 (β) | ~4.6-4.8 (d) | ~95-100 |
| H-2 | ~3.8-4.0 (m) | ~54-58 |
| H-3 | ~3.5-3.8 (m) | ~70-74 |
| H-4 | ~3.4-3.7 (m) | ~70-72 |
| H-5 | ~3.4-3.9 (m) | ~72-76 |
| H-6, H-6' | ~3.6-3.9 (m) | ~60-63 |
| N-Acetyl (CH₃) | ~2.0-2.1 (s) | ~22-24 |
| O-Methyl (OCH₃) | ~3.4 (s) | ~55-58 |
Data compiled from findings in studies on N-acetyl-D-glucosamine and its derivatives. mdpi.comrsc.orgnih.govnih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. For this compound, the FT-IR spectrum reveals key information about its structure. The analysis of these spectra is often supported by quantum chemical density functional theory (DFT) calculations to assign the observed vibrational bands accurately. nih.govresearchgate.net
Table 2: Characteristic FT-IR Absorption Bands for N-Acetyl-α-D-Glucosamine
| Frequency Range (cm⁻¹) | Vibrational Assignment |
| 3500 - 3200 | O-H and N-H stretching |
| 3000 - 2800 | C-H stretching |
| ~1650 | Amide I (C=O stretch) |
| ~1550 | Amide II (N-H bend, C-N stretch) |
| 1450 - 1200 | C-H bending, O-H bending |
| 1200 - 1000 | C-O stretching, C-C stretching |
Data based on vibrational analyses of N-acetyl-α-D-glucosamine. nih.govresearchgate.net
Broadband Chirped Pulse Fourier Transform Microwave Spectroscopy for Gas-Phase Conformational Studies
To understand the intrinsic conformational preferences of this compound, free from solvent or crystal packing effects, gas-phase studies are essential. Broadband Chirped Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful technique for this purpose. hmc.edunih.gov This method allows for the precise determination of a molecule's rotational constants, which are directly related to its principal moments of inertia and, therefore, its three-dimensional structure.
In a typical CP-FTMW experiment, a solid sample is vaporized using laser ablation and then expanded into a vacuum chamber, cooling the molecules to just a few Kelvin. acs.org This process "freezes" the molecules into their lowest energy conformations. A broadband microwave pulse then excites rotational transitions simultaneously over a large frequency range. sandia.gov The subsequent free induction decay (FID) is recorded and Fourier transformed to yield the rotational spectrum. nih.gov
By comparing the experimentally measured rotational constants with those predicted for various conformers by quantum chemical calculations, the specific structures present in the gas phase can be unambiguously identified. acs.orgresearchgate.net Research on the parent molecule, N-acetyl-α-D-glucosamine, has revealed the existence of multiple conformers, stabilized by intricate intramolecular hydrogen-bonding networks. acs.org These studies highlight that the conformational landscape in the isolated phase can differ significantly from that observed in condensed phases. acs.org
Table 3: Hypothetical Rotational Constants for Conformers of a Glucosamine Derivative This table illustrates the type of data obtained from a CP-FTMW study. Actual values would be specific to this compound.
| Conformer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) | Relative Abundance |
| Conformer I | 1500 | 800 | 750 | High |
| Conformer II | 1450 | 900 | 700 | Medium |
| Conformer III | 1600 | 750 | 650 | Low |
Mass Spectrometry for Molecular Identification and Characterization
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the elemental formula of this compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. nih.govnist.gov
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₉H₁₇NO₆) with great confidence. nih.gov The technique typically observes the protonated molecule [M+H]⁺ or other adducts, such as the sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ adducts. uni.lu
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion. The resulting fragment ions give clues about the molecule's connectivity. For this compound, characteristic fragmentation patterns would include the loss of water, the methoxy (B1213986) group, or cleavage of the glycosidic bond. In gas chromatography-mass spectrometry (GC-MS), the compound is often derivatized, for example by trimethylsilylation (TMS), to increase its volatility before analysis. nist.govnist.gov
Table 4: Predicted Mass Spectrometry Data for this compound (C₉H₁₇NO₆)
| Adduct / Fragment | Formula | Calculated m/z |
| [M+H]⁺ | C₉H₁₈NO₆⁺ | 236.1129 |
| [M+Na]⁺ | C₉H₁₇NO₆Na⁺ | 258.0948 |
| [M+K]⁺ | C₉H₁₇NO₆K⁺ | 274.0688 |
| [M-H]⁻ | C₉H₁₆NO₆⁻ | 234.0983 |
| [M+H-H₂O]⁺ | C₉H₁₆NO₅⁺ | 218.1023 |
Predicted m/z values based on monoisotopic masses. uni.lu
Chromatographic Techniques for Purity Assessment and Component Separation (e.g., HPLC)
Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov
In an HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column containing a stationary phase. A mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. The separated components are then detected as they exit the column, producing a chromatogram where each peak corresponds to a different component.
HPLC can be used to separate the α and β anomers of the compound, as well as to detect and quantify any impurities from the synthesis or degradation products. nih.gov The purity of a sample can be determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. Compared to NMR, HPLC is often used for routine quality control, though NMR can provide more detailed structural information about the impurities present. mdpi.com
X-ray Diffraction for Crystalline Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid state. acs.org By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of all atoms can be determined with high precision.
The resulting crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles. It also elucidates the intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice. This information is invaluable for understanding the physical properties of the solid material and serves as a crucial benchmark for validating the results of computational modeling and conformational studies in solution and the gas phase. acs.orgnih.gov For example, the crystal structure of the parent molecule, N-acetyl-α-D-glucosamine, has been studied in detail, revealing specific conformations and hydrogen-bonding patterns in the solid state. acs.org
Table 5: Representative Crystallographic Data for N-Acyl-D-Glucosamine Derivatives This table presents typical data obtained from an X-ray diffraction study. The specific parameters would be determined from a single crystal analysis of this compound.
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| a (Å) | Unit cell dimension. | 7.81 |
| b (Å) | Unit cell dimension. | 9.72 |
| c (Å) | Unit cell dimension. | 10.07 |
| α, β, γ (°) | Unit cell angles. | 90, 90, 90 |
| Z | Number of molecules per unit cell. | 4 |
Example data based on a study of N-acyl-D-glucosamine 2-epimerase crystals. nih.gov
Computational Chemistry and Molecular Modeling for Predictive Analysis and Mechanism Elucidation
In the realm of this compound research, computational chemistry and molecular modeling have emerged as indispensable tools for predictive analysis and the elucidation of complex molecular mechanisms. These in silico approaches provide a powerful lens through which to examine the conformational landscape, intermolecular interactions, and dynamic behavior of this important carbohydrate derivative at an atomic level of detail, complementing and often guiding experimental investigations.
Molecular dynamics (MD) simulations, a cornerstone of computational analysis, have been extensively employed to study the behavior of N-acetyl-β-glucosamine (NAG), a closely related compound, in aqueous solutions. nih.gov These simulations, which calculate the trajectory of atoms and molecules over time based on a given force field, offer insights into conformational properties, such as the geometry of rotatable bonds, and the distribution of dipole moments. nih.gov By comparing results from different force fields, including both non-polarizable (fixed charge) and polarizable models, researchers can refine the accuracy of their simulations to better match experimental data and first-principles quantum mechanical calculations. nih.gov Such studies have revealed the critical role of intermolecular hydrogen bonding between the solute and solvent in stabilizing the solution structures of NAG, while intramolecular hydrogen bonds are key in defining the geometry of the glycosidic linkage in its oligomers. nih.gov
The conformational landscape of N-acetyl-α-d-glucosamine (α-GlcNAc) has also been a subject of intense computational scrutiny. acs.org Theoretical calculations are used to predict the relative energies of different conformations, such as the dominant 4C1 chair configuration where the hydroxymethyl and acetamido groups are in equatorial positions, making it energetically favorable. acs.org These computational predictions are then compared with experimental data from techniques like broadband chirped pulse Fourier transform microwave spectroscopy to conclusively identify the structures present in the gas phase. acs.org
Molecular docking, another powerful computational technique, has been utilized to predict and analyze the binding of N-acetyl-D-glucosamine to various protein targets. plos.orgnih.gov This method computationally places a ligand into the binding site of a receptor and scores the interaction, providing insights into the binding affinity and mode. For instance, molecular docking studies have been conducted to investigate the interaction of N-acetyl-D-glucosamine with proteins from the SARS-CoV-2 virus, suggesting potential inhibitory roles. plos.orgnih.gov These docking analyses are often followed by more extensive molecular dynamics simulations to confirm the stability of the predicted protein-ligand complexes. plos.orgnih.gov
Furthermore, computational tools are used to predict various physicochemical properties of this compound. These include descriptors such as the octanol-water partition coefficient (LogP), which provides an indication of a molecule's hydrophobicity, and the predicted collision cross-section (CCS) values for different adducts in mass spectrometry. uni.lu
The integration of computational chemistry and molecular modeling with experimental techniques provides a synergistic approach to understanding the structure, function, and interactions of this compound. These computational methods not only offer a means to interpret experimental findings but also to make predictions that can guide future research, for example, in the design of novel inhibitors or the exploration of its biological roles. nih.govacs.orgplos.orgnih.gov
Detailed Research Findings from Computational Studies
| Computational Technique | Subject of Study | Key Findings |
| Molecular Dynamics (MD) Simulations | Solvation properties of N-acetyl-β-glucosamine (NAG) | Intermolecular hydrogen bonding with water stabilizes solution structures. Intramolecular hydrogen bonds define glycosidic linkage geometry in oligomers. Polarizable force fields provide more accurate conformational properties compared to fixed-charge models. nih.gov |
| Theoretical Calculations & Microwave Spectroscopy | Conformational landscape of N-acetyl-α-d-glucosamine (α-GlcNAc) | The 4C1 chair configuration is the dominant and energetically favored form. Three different structures of GlcNAc were identified in the gas phase by comparing experimental and theoretical rotational constants. acs.org |
| Molecular Docking & MD Simulations | Interaction of N-acetyl-D-glucosamine with SARS-CoV-2 proteins | Predicted strong protein-ligand interactions with several viral proteins, suggesting potential for inhibition. The binding potential was not significantly affected by the D614G mutation in the virus's receptor-binding domain. plos.orgnih.govnih.gov |
| Predictive Modeling | Physicochemical Properties | The predicted octanol-water partition coefficient (XlogP) is -2.1. Predicted Collision Cross Section (CCS) values have been calculated for various adducts, such as [M+H]+ (150.6 Ų) and [M+Na]+ (156.1 Ų). uni.lu |
Conclusion and Future Research Directions
Synthesis of Key Academic Contributions and Identification of Research Gaps
Alpha-Methyl-N-Acetyl-D-Glucosamine (α-Me-GlcNAc) has been a subject of significant academic interest, primarily due to its role as a synthetic derivative of N-acetyl-D-glucosamine (GlcNAc), a fundamental monosaccharide in various biological processes. hmdb.ca Research has established α-Me-GlcNAc as a valuable tool in glycoscience for studying carbohydrate-protein interactions and the specificities of glycosyltransferases and glycosidases. Its synthesis is well-documented, with methods involving the methylation of N-acetyl-D-glucosamine, often utilizing reagents like methyl iodide and sodium hydride or employing acid-catalyzed reactions. nih.gov
A significant body of research has focused on the enzymatic and chemical synthesis of GlcNAc and its derivatives. For instance, crude enzymes from Aeromonas hydrophila have been used for the efficient production of GlcNAc from α-chitin. nih.gov Simpler chemical synthesis methods have also been developed, avoiding the need for catalytic substances. scispace.com Furthermore, patents describe processes for producing N-acetyl-D-glucosamine from fungal biomass. google.com
Despite these contributions, several research gaps remain. While the synthesis of α-Me-GlcNAc is established, there is a need for more environmentally friendly and cost-effective synthetic routes. The exploration of its biological activities is another area requiring further investigation. Although GlcNAc itself has been studied for its potential chondroprotective effects in the context of osteoarthritis, the specific therapeutic potential of its methyl glycoside, α-Me-GlcNAc, is less understood. nih.govnih.gov Studies have suggested that GlcNAc may stimulate hyaluronan synthesis and exhibit anti-inflammatory effects in chondrocytes. nih.gov However, direct and extensive research into the pharmacological properties of α-Me-GlcNAc is lacking.
Furthermore, while the interactions of α-Me-GlcNAc with various proteins have been structurally characterized and are available in databases like the RCSB Protein Data Bank, a comprehensive understanding of its metabolic fate and in vivo stability is not fully elucidated. nih.gov The role of α-Me-GlcNAc in modulating cellular pathways, beyond its function as a competitive inhibitor or substrate analog for glycosyl-processing enzymes, represents a significant knowledge gap.
Emerging Research Avenues for this compound in Glycoscience
The field of glycoscience is continually evolving, and α-Me-GlcNAc is poised to play a role in several emerging research areas. One promising avenue is its use in the development of targeted therapies. Given that aberrant glycosylation is a hallmark of many diseases, including cancer, α-Me-GlcNAc and its derivatives could be explored as specific inhibitors of glycosyltransferases involved in pathological processes. nih.gov For instance, analogs of glucosamine (B1671600) are being investigated as chain terminators to inhibit hyaluronan synthesis in cancer cells. nih.gov
Another exciting area is the application of α-Me-GlcNAc in chemical biology as a probe to study complex biological systems. Its stability compared to the free anomer of GlcNAc makes it an ideal candidate for investigating carbohydrate-lectin interactions and for the development of glycan microarrays. These tools are crucial for understanding the "glycocode" and its role in cell-cell recognition, signaling, and host-pathogen interactions.
The potential of N-acetyl-D-glucosamine to act as an adjuvant to re-sensitize antibiotic-tolerant bacteria to β-lactam antibiotics opens up new research possibilities for its methyl glycoside derivative. nih.gov Investigating whether α-Me-GlcNAc can similarly modulate bacterial cell wall biosynthesis and reverse antibiotic tolerance could lead to novel strategies for combating antimicrobial resistance.
Furthermore, the use of glucosamine and N-acetyl-D-glucosamine as agents for chemical exchange saturation transfer (CEST) in magnetic resonance imaging (MRI) for tumor detection highlights a novel diagnostic application. nih.gov Exploring the potential of α-Me-GlcNAc in this context could provide a more stable and potentially more effective contrast agent for molecular imaging.
Impact of Methodological Advancements on Future Studies of the Compound
Advancements in analytical and experimental methodologies are set to significantly impact future research on α-Me-GlcNAc. The development of high-throughput screening methods will facilitate the rapid evaluation of α-Me-GlcNAc and its analogs as inhibitors of a wide range of glycosyltransferases and other carbohydrate-processing enzymes. This will accelerate the discovery of new therapeutic leads.
Progress in structural biology, particularly cryo-electron microscopy (cryo-EM), will enable the detailed visualization of α-Me-GlcNAc in complex with its protein targets. This will provide unprecedented insights into the molecular basis of its specificity and mechanism of action, guiding the rational design of more potent and selective inhibitors.
The advent of "omics" technologies, such as glycomics and proteomics, will allow for a systems-level understanding of the effects of α-Me-GlcNAc on cellular glycosylation and downstream signaling pathways. This holistic view will be crucial for elucidating its biological functions and potential off-target effects.
Moreover, advances in synthetic chemistry, including biocatalysis and flow chemistry, are expected to provide more efficient, scalable, and sustainable methods for the synthesis of α-Me-GlcNAc and a diverse library of its derivatives. This will be instrumental in driving structure-activity relationship studies and the development of novel chemical probes and drug candidates. The use of nanotherapeutic strategies could also enhance the delivery and bioavailability of such compounds for therapeutic applications in conditions like osteoarthritis. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity of α-Methyl-N-Acetyl-D-Glucosamine in experimental setups?
- Methodological Answer : Structural validation typically combines nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For aqueous environments, molecular dynamics (MD) simulations (e.g., 0.2 ms simulations) can reveal equilibrium conformer populations, such as the transition between 4C1 and 1C4 chair conformations. High-resolution crystallography and NMR data should align with computational predictions to resolve discrepancies in rigidity assumptions .
Q. What analytical methods are recommended for quantifying α-Methyl-N-Acetyl-D-Glucosamine in biological samples?
- Methodological Answer : Enzymatic assays using hexokinase/glucose-6-phosphate dehydrogenase (HK/G6P-DH) systems or auto-analyzer protocols with single-point calibration are standard. For complex matrices, liquid chromatography–tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards improves sensitivity. Reagent preparation must adhere to strict volumetric ratios (e.g., 21.67 mL total volume for R1 buffer) to minimize variability .
Q. How does lysozyme interact with α-Methyl-N-Acetyl-D-Glucosamine-containing polymers?
- Methodological Answer : Lysozyme hydrolyzes β-(1→4) glycosidic bonds between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan. Assays can monitor activity via spectrophotometric quantification of released reducing sugars or turbidity reduction in bacterial cell wall suspensions. Enzyme units are defined by galactose transfer rates from UDP-galactose to N-acetyl-D-glucosamine under standardized conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can conformational dynamics of α-Methyl-N-Acetyl-D-Glucosamine be experimentally probed to resolve contradictions in rigidity hypotheses?
- Methodological Answer : Microsecond-scale MD simulations (e.g., 0.2 ms total sampling) combined with NMR relaxation studies can quantify puckering exchange rates (e.g., 4C1 ↔ 1C4 transitions at ~0.8 μs⁻¹). Crystallographic data should be interpreted cautiously due to potential lattice constraints, while solution-state NMR captures transient conformers. Discrepancies with non-aqueous models highlight the role of solvation effects .
Q. What synthetic strategies enable the production of fluorinated analogs of α-Methyl-N-Acetyl-D-Glucosamine for structure-activity studies?
- Methodological Answer : Deoxyfluorination of glucosazide thioglycosides using reagents like DAST (diethylaminosulfur trifluoride) introduces fluorine atoms at specific positions (e.g., C3, C4, or C6). Post-fluorination steps include acid hydrolysis of thioglycosides to yield hemiacetal forms. Purity (>98%) is verified via HPLC and ¹⁹F NMR, with stereochemical outcomes validated by NOESY experiments .
Q. How does N-acetylglucosamine 6-phosphate deacetylase (NagA) influence α-Methyl-N-Acetyl-D-Glucosamine assimilation in metabolic pathways?
- Methodological Answer : NagA catalyzes the deacetylation of N-acetylglucosamine-6-phosphate to glucosamine-6-phosphate, a precursor in amino sugar metabolism. Knockout strains or RNAi silencing can elucidate pathway dependencies, while LC-MS/MS quantifies intracellular metabolite fluxes. Linear regression curves for GlcNAc and glucose in hydrolyzed samples are critical for accurate quantification .
Q. What experimental considerations are critical when studying α-Methyl-N-Acetyl-D-Glucosamine’s role in glycoprotein biosynthesis?
- Methodological Answer : Radiolabeled UDP-N-acetyl-D-glucosamine can trace glycan incorporation into nascent glycoproteins. Enzymatic assays (e.g., β-1,3-galactosyltransferase activity) require co-factors like Mn²⁺ and optimized pH (7.4–8.0). Competitive inhibition studies with fluorinated analogs (e.g., 3-F-GlcNAc) can identify active-site interactions .
Data Contradiction and Validation
Q. How should researchers address discrepancies between crystallographic and solution-phase data on α-Methyl-N-Acetyl-D-Glucosamine conformation?
- Methodological Answer : Crystallography may stabilize rare conformers (e.g., 4C1 chair) due to packing forces, whereas solution-phase NMR and MD simulations reflect dynamic equilibria. Cross-validation using multiple techniques (e.g., circular dichroism, Raman spectroscopy) is essential. Energy calculations (e.g., 0.2 kcal mol⁻¹ stability difference between conformers) reconcile experimental and computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
